Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride” is a chemical compound with the CAS Number: 2503205-97-6 . It has a molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl (4-azaspiro [2.5]octan-7-yl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is normal, and it doesn’t require any special conditions .Scientific Research Applications
Protecting Group for Amines
Tert-butyl carbamates are commonly used as protecting groups for amines in the synthesis of various organic compounds. A study described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, highlighting its advantages in terms of stability and reactivity compared to traditional reagents (Rao et al., 2017).
Synthetic Routes to Novel Compounds
Research on tert-butyl carbamates has also led to innovative synthetic routes for creating novel compounds. For example, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were developed, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Materials Science Applications
In materials science, tert-butyl carbazole derivatives have been synthesized and found to form organogels under specific conditions, demonstrating potential as chemosensors for detecting volatile acid vapors due to their strong blue emissive properties (Sun et al., 2015).
Crystal Structure Analysis
The crystal structures of tert-butyl carbamate derivatives have been analyzed, providing insights into molecular interactions and stability. One study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed isomorphous crystal structures, emphasizing the role of hydrogen and halogen bonds (Baillargeon et al., 2017).
Drug Discovery
Tert-butyl carbamates serve as intermediates in the synthesis of various bioactive molecules and pharmaceuticals. For instance, they are used in the enantioselective synthesis of compounds that act as potent antagonists in drug discovery (Campbell et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHWLSPMOGHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.